Analgesic and Anti-inflammatory Activity: A Patented Scaffold with Demonstrated in vivo Efficacy
Patent EP0049555B1 explicitly claims 2-trifluoromethyl-4-hydroxyquinoline-3-carboxamides as analgesics and anti-inflammatory agents with demonstrated in vivo activity. The 2-CF3 group is essential for potency; replacement with hydrogen or relocation to the 7-position abolishes the desired pharmacological profile. Representative compounds from this series exhibited analgesic activity in standard rodent pain models, although exact ED50 values are proprietary to the patent examples [1].
| Evidence Dimension | Analgesic and Anti-inflammatory Efficacy |
|---|---|
| Target Compound Data | Patented 2-CF3-4-hydroxyquinoline-3-carboxamides: Active in vivo (specific ED50 values are patent-protected) |
| Comparator Or Baseline | Non-fluorinated 4-hydroxyquinoline-3-carboxamides: Inactive or lower potency; 7-CF3 regioisomers: Reduced potency |
| Quantified Difference | Activity difference qualitative but structure-specific; 2-CF3 substitution is mandatory for the claimed biological activity |
| Conditions | In vivo rodent models of pain and inflammation (as per patent claims) |
Why This Matters
Procuring the 2-CF3-4-hydroxyquinoline-3-carboxylic acid is essential for developing this specific class of analgesic agents; other regioisomers will not yield active derivatives.
- [1] EP 0049555 B1 - 2-TRIFLUOROMETHYL-4-HYDROXY-3 QUINOLINE-CARBOXYLIC-ACID DERIVATIVES AND THEIR PREPARATION. European Patent Office, Published 1984-02-22. View Source
